N-Methyl-N-methylsulfonyl-methanesulfonamide
Description
N-Methyl-N-methylsulfonyl-methanesulfonamide is a sulfonamide derivative characterized by a nitrogen atom substituted with both a methyl (-CH₃) and a methylsulfonyl (-SO₂CH₃) group. The parent structure is methanesulfonamide (CH₃SO₂NH₂), where the two hydrogen atoms on the nitrogen are replaced by these substituents. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing sulfonyl group and steric effects of the methyl substituent.
Properties
IUPAC Name |
N-methyl-N-methylsulfonylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO4S2/c1-4(9(2,5)6)10(3,7)8/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKAGVRBWHZYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(S(=O)(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294800 | |
| Record name | N-(Methanesulfonyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-37-5 | |
| Record name | N-Methyl-N-(methylsulfonyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 98270 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Methanesulfonyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
The most widely documented laboratory method involves the reaction of methanesulfonyl chloride with N-methylmethanesulfonamide in the presence of a base. This nucleophilic substitution reaction proceeds via the displacement of a chloride ion by the sulfonamide nitrogen, facilitated by the base’s ability to neutralize hydrochloric acid (HCl) byproducts.
Reaction Mechanism and Conditions
The synthetic pathway can be represented as:
CH₃SO₂Cl + CH₃SO₂NHCH₃ → CH₃SO₂N(CH₃)SO₂CH₃ + HCl
Key parameters :
- Base selection : Pyridine is preferred due to its dual role as a catalyst and HCl scavenger.
- Solvent system : Anhydrous dichloromethane or tetrahydrofuran (THF) prevents hydrolysis of methanesulfonyl chloride.
- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Table 1: Optimization of Laboratory-Scale Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar ratio (1:1) | 1.05:1 (excess chloride) | Maximizes conversion |
| Reaction time | 4–6 hours | Prevents over-reaction |
| Base concentration | 1.2 equivalents | Ensures complete HCl absorption |
Industrial Production Methods
Industrial synthesis scales the laboratory method while addressing challenges such as heat management and byproduct disposal. Continuous flow reactors have emerged as superior to batch processes due to their enhanced mass transfer and temperature control.
Key Industrial Innovations
- Continuous flow systems : Reduce reaction time from hours to minutes by maintaining precise stoichiometric ratios.
- Automated purification : Integrated distillation units remove unreacted methanesulfonyl chloride, achieving >98% purity.
- Waste mitigation : HCl byproducts are captured and converted to sodium chloride for safer disposal.
Alternative Synthetic Routes
While the methanesulfonyl chloride route dominates, emerging strategies explore alternative precursors:
Sulfur Trioxide Complexation
Reaction of N-methylmethanesulfonamide with sulfur trioxide-dimethylformamide (SO₃·DMF) complex avoids chloride handling but requires stringent moisture control:
CH₃SO₂NHCH₃ + SO₃·DMF → CH₃SO₂N(CH₃)SO₃H → CH₃SO₂N(CH₃)SO₂CH₃
This method remains experimental, with yields ≤75% due to intermediate instability.
Electrochemical Sulfonylation
Recent studies propose anodic oxidation of methanesulfinate salts in the presence of N-methylmethanesulfonamide, though scalability is unproven.
Optimization Strategies
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide improves interfacial contact in biphasic systems, boosting yields by 12–15%.
- Microwave assistance : Reduces reaction time to 30 minutes but risks localized overheating.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 82 |
| Acetonitrile | 37.5 | 76 |
| Toluene | 2.4 | 68 |
Polar aprotic solvents like THF optimize nucleophilicity without inducing side reactions.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory (batch) | 80–85 | 95 | Low |
| Industrial (continuous) | 90–92 | 98 | High |
| SO₃·DMF complexation | 70–75 | 88 | Moderate |
Challenges and Mitigation
- Byproduct formation : Oligomeric sulfonamides may form at >40°C; controlled cooling and excess methanesulfonyl chloride suppress this.
- Corrosion resistance : Industrial reactors employ glass-lined steel or Hastelloy to withstand HCl and sulfonic acids.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-methylsulfonyl-methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
NMMMS serves as a crucial reagent in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the creation of various medicinal compounds. For instance, it has been employed in the synthesis of derivatives of indole-N-acetamide and pyrimidine-substituted compounds . The compound's sulfonyl groups enable strong hydrogen bonding interactions, making it an effective electrophile in reactions with nucleophilic sites on proteins and enzymes.
Table 1: Examples of Compounds Synthesized Using NMMMS
Biological Applications
Biochemical Probes
NMMMS is being investigated for its potential as a biochemical probe. Its ability to interact with biological molecules allows researchers to study enzyme mechanisms and protein interactions. The compound's electrophilic nature can modulate the activity of enzymes, providing insights into metabolic pathways.
Therapeutic Properties
Research has also explored the therapeutic potential of NMMMS. Preliminary studies suggest its efficacy as an antimicrobial agent, which could lead to the development of new antibiotics targeting resistant strains. The compound's safety profile is also under investigation to ensure it can be used effectively in clinical settings.
Industrial Applications
Production of Specialty Chemicals
In industrial contexts, NMMMS is utilized for producing specialty chemicals. Its properties as a solvent enable it to dissolve a broad spectrum of organic and inorganic compounds, facilitating various chemical reactions . The compound's role in enhancing reaction efficiency is particularly valuable in large-scale chemical manufacturing.
Case Study: Industrial Synthesis Process
In one case study, NMMMS was used in a continuous flow reactor setup for synthesizing high-purity sulfonamide products. The optimization of reaction conditions led to significant improvements in yield and purity compared to traditional batch processes. This method demonstrates the compound's utility in modern industrial applications.
Mechanism of Action
The mechanism by which N-Methyl-N-methylsulfonyl-methanesulfonamide exerts its effects involves interactions with various molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-Methyl-N-methylsulfonyl-methanesulfonamide with related sulfonamides:
Key Observations:
Molecular Weight and Polarity : The target compound’s molecular weight (211.23 g/mol) is significantly higher than simpler analogs like N-Methylmethanesulfonamide (109.15 g/mol) due to the methylsulfonyl group. This group also enhances polarity, likely improving solubility in polar solvents.
Steric Effects : The methylsulfonyl substituent introduces steric hindrance, which may influence reactivity in nucleophilic substitution or hydrogen-bonding interactions.
Thermal Stability : Sulfonyl groups generally increase thermal stability. The boiling point of N-Methylmethanesulfonamide (118°C at 0.3 mmHg) suggests volatility under reduced pressure, whereas the target compound may exhibit higher stability due to its bulkier substituents.
Biological Activity
N-Methyl-N-methylsulfonyl-methanesulfonamide (commonly referred to as N-Methylsulfonylmethanesulfonamide) is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Chemical Formula :
- Molecular Weight : 157.21 g/mol
The compound contains two sulfonyl groups, which are known to contribute significantly to the biological activity of sulfonamides.
1. Antimicrobial Activity
Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, crucial for bacterial cell division. Studies have shown that modifications in the sulfonamide structure can enhance or reduce antibacterial potency.
2. Anti-inflammatory Effects
Research indicates that certain sulfonamide derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced inflammation and pain in various conditions such as arthritis and other inflammatory diseases .
3. Anticancer Potential
Sulfonamides have been explored for their potential anticancer effects. They may exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis and inhibition of tumor growth. For instance, a study highlighted the use of a sulfonamide derivative that showed significant inhibition of tumor growth in animal models .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Folic Acid Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), it inhibits dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
- COX Inhibition : Compounds with sulfonamide moieties have been reported to inhibit COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against various bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with an IC50 value comparable to established antibiotics like trimethoprim .
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory effects of this compound on human fibroblast cells stimulated with pro-inflammatory cytokines. The compound demonstrated a dose-dependent reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for N-Methyl-N-methylsulfonyl-methanesulfonamide, and how can reaction conditions be optimized?
The synthesis of sulfonamide derivatives typically involves alkylation or sulfonylation reactions. A common approach for analogous compounds (e.g., N-(4-Aminophenyl)-N-methylmethanesulfonamide) uses methylating agents like methyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents such as DMF or DMSO at elevated temperatures (60–80°C) . Optimization strategies include:
- Catalyst selection : Transition-metal-free conditions minimize side reactions.
- Solvent choice : DMSO enhances reactivity for sulfonamide formation due to its high polarity.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield (typically 70–85%).
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl group integration at δ ~3.0 ppm for –SO₂–N–CH₃) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₄H₁₀N₂O₄S₂: calc. 230.0123, observed 230.0125).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
Q. How can computational methods like DFT predict the thermochemical properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can calculate:
- Thermodynamic stability : Atomization energies (average error ±2.4 kcal/mol) .
- Reactivity : Frontier molecular orbitals (HOMO/LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
- Solubility : COSMO-RS models estimate logP values for solvent compatibility .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s potential as an enzyme inhibitor?
Preliminary studies on related sulfonamides suggest competitive inhibition by mimicking natural substrates. For example:
- Target enzymes : Carbonic anhydrase or proteases, where the sulfonamide group binds to Zn²⁺ or catalytic residues .
- Kinetic assays : Use Michaelis-Menten plots with varying substrate/inhibitor concentrations to determine Kᵢ values.
- Structural studies : X-ray crystallography or molecular docking (e.g., AutoDock Vina) reveals binding poses .
Q. How can structural modifications enhance bioactivity or selectivity?
Derivative design strategies include:
-
Substituent effects : Introducing electron-withdrawing groups (e.g., –CF₃) on the aryl ring improves metabolic stability .
-
Hybrid molecules : Conjugation with known pharmacophores (e.g., coumarin) enhances target affinity .
-
Table : Key modifications and outcomes
Modification Bioactivity Change Selectivity Impact –NO₂ addition ↑ Enzyme inhibition ↓ Off-target effects –OH introduction ↑ Solubility Alters binding kinetics
Q. How to resolve discrepancies between experimental data and computational predictions?
Contradictions often arise in:
- Thermodynamic properties : Re-evaluate DFT functionals (e.g., switch from B3LYP to M06-2X for better dispersion corrections) .
- Reaction pathways : Validate intermediates via in situ FTIR or LC-MS monitoring .
- Statistical analysis : Apply multivariate regression to identify outliers in datasets .
Methodological Considerations
Q. What precautions are necessary when handling this compound in biological assays?
- Solubility : Use DMSO stocks (<0.1% v/v to avoid cytotoxicity).
- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis.
- Controls : Include sulfonamide-free blanks to rule out assay interference .
Q. What are the best practices for scaling up synthesis without compromising yield?
- Continuous flow reactors : Improve heat/mass transfer for methylation steps .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
